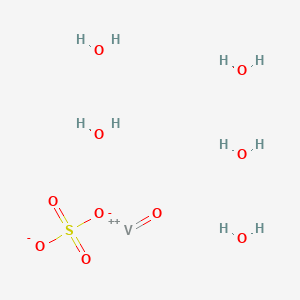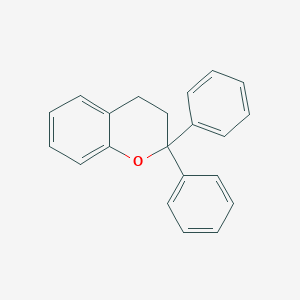
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- is a chemical compound that belongs to the class of flavonoids. It is also known as 3,4-Dihydro-2,2-diphenyl-2H-1-benzopyran or DDP. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.
作用機序
The mechanism of action of 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- is not fully understood. However, studies have shown that this compound exerts its biological effects through various pathways. For example, it has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes. Additionally, 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- has been shown to scavenge free radicals and protect cells from oxidative damage.
生化学的および生理学的効果
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative stress. In vivo studies have shown that 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- can reduce tumor growth in animal models, as well as improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- in lab experiments is its potential as a natural compound with various biological activities. This compound is relatively easy to synthesize and can be readily available for research purposes. However, one limitation of using this compound is its potential toxicity at high doses. Therefore, careful consideration should be taken when designing experiments involving this compound.
将来の方向性
There are several future directions for research on 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl-. One direction is to further investigate its potential use as a neuroprotective agent. Studies have shown that this compound can improve cognitive function in animal models of neurodegenerative diseases, and further research is needed to determine its potential use in humans. Another direction is to investigate its potential use as a natural pesticide and plant growth regulator. This compound has been shown to exhibit activity against various pests and can potentially be used as an alternative to synthetic pesticides. Finally, research can be conducted to investigate the potential use of this compound as a food preservative and natural food colorant. Studies have shown that this compound can inhibit the growth of bacteria and fungi, and its potential use in food preservation can be explored. Additionally, its potential use as a natural food colorant can be investigated, as it has been shown to exhibit various colors depending on the pH of the solution.
Conclusion
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, as well as potential use as a neuroprotective agent, natural pesticide, and food preservative. Further research is needed to determine its potential use in humans and to investigate its potential as a natural food colorant.
合成法
The synthesis of 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- can be achieved through several methods. One of the most common methods is the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction yields a yellow crystalline product, which can be purified through recrystallization using an appropriate solvent. Other methods include the use of different aldehydes and ketones as reactants, as well as the use of different catalysts and solvents.
科学的研究の応用
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a neuroprotective agent, as well as its ability to modulate the immune system. In agriculture, 2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- has been studied for its potential use as a plant growth regulator and as a natural pesticide. In the food industry, this compound has been studied for its potential use as a food preservative and as a natural food colorant.
特性
CAS番号 |
10419-28-0 |
|---|---|
製品名 |
2H-1-Benzopyran, 3,4-dihydro-2,2-diphenyl- |
分子式 |
C21H18O |
分子量 |
286.4 g/mol |
IUPAC名 |
2,2-diphenyl-3,4-dihydrochromene |
InChI |
InChI=1S/C21H18O/c1-3-10-18(11-4-1)21(19-12-5-2-6-13-19)16-15-17-9-7-8-14-20(17)22-21/h1-14H,15-16H2 |
InChIキー |
FHPFDARTYIVMLC-UHFFFAOYSA-N |
SMILES |
C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CC(OC2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4 |
その他のCAS番号 |
10419-28-0 |
同義語 |
3,4-Dihydro-2,2-diphenyl-2H-1-benzopyran |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



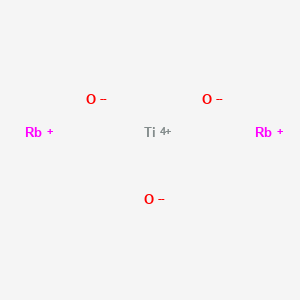
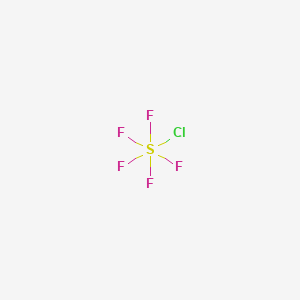
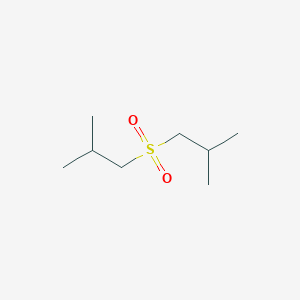
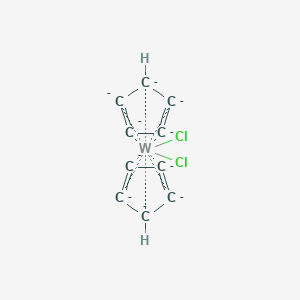
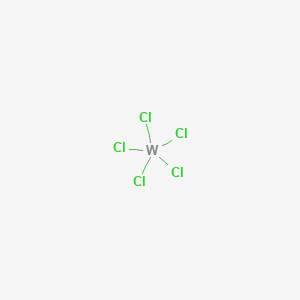

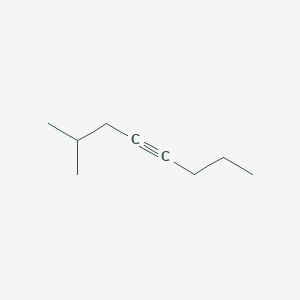

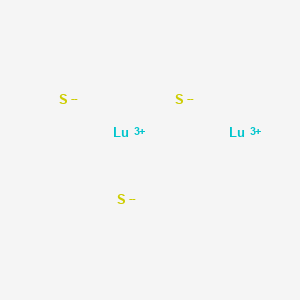
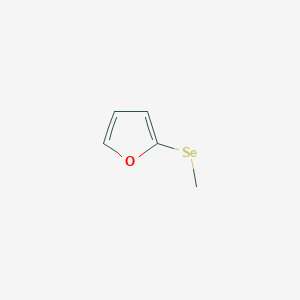

![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
